![molecular formula C13H11BrN2O2 B2358632 N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1252919-09-7](/img/structure/B2358632.png)
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
“N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a synthetic derivative of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family . This compound is being evaluated for its anticancer potential .
Synthesis Analysis
The compound is synthesized by introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine . The synthesis process involves a series of reactions including substitution, solid-liquid separation, and re-crystallization .Molecular Structure Analysis
The structure of this novel analogue was elucidated by X-ray crystallography . It consists of a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
The compound has been found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability . It perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.12 . It is a solid at room temperature .Scientific Research Applications
- N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been investigated for its potential as an anticancer agent. Researchers have studied its effects on cancer cell proliferation and microtubule dynamics . Microtubules play a crucial role in cell division, and compounds that disrupt them can inhibit cancer cell growth.
- Tubulin is a protein involved in forming microtubules. This compound has been explored for its binding interactions with tubulin. Spectrofluorimetry studies shed light on how it affects tubulin structure and function . Understanding these interactions could lead to novel therapeutic strategies.
Anticancer Activity
Tubulin Interaction
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture .
Biochemical Pathways
The compound affects the microtubule assembly pathway. By binding to tubulin, it disrupts the normal architecture of microtubules . . This suggests that the compound may affect the dynamics of microtubule assembly and disassembly rather than the total polymer mass.
Pharmacokinetics
Its interaction with tubulin and its effect on cancer cell proliferation suggest that it may have good cellular uptake and intracellular distribution
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of microtubule architecture could lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIEFYVVFNGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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